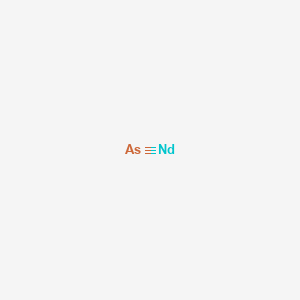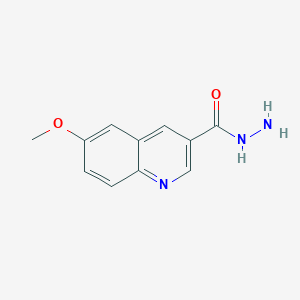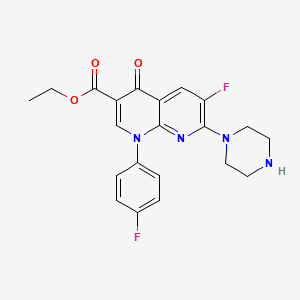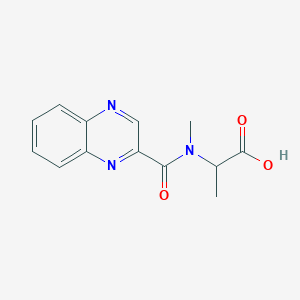![molecular formula C20H35ClN2O3 B13744443 Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride CAS No. 100836-53-1](/img/structure/B13744443.png)
Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound It is characterized by the presence of a mesityloxy group, a carbamic acid ester, and a diethylaminoethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the mesityloxy group, which is then attached to a propyl chain. This intermediate is further reacted with N-methylcarbamic acid to form the carbamic acid ester. Finally, the diethylaminoethyl ester is introduced, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide,2-(diethylamino)-N-methyl-N-[1-methyl-2-(2,4,6-trimethylphenoxy)ethyl]-,monohydrochloride
- Other carbamic acid esters : Compounds with similar structures but different substituents.
Uniqueness
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its mesityloxy group and diethylaminoethyl ester make it particularly interesting for various applications.
Propiedades
Número CAS |
100836-53-1 |
|---|---|
Fórmula molecular |
C20H35ClN2O3 |
Peso molecular |
387.0 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl N-methyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-8-22(9-2)10-11-24-20(23)21(7)18(6)14-25-19-16(4)12-15(3)13-17(19)5;/h12-13,18H,8-11,14H2,1-7H3;1H |
Clave InChI |
YEGCJZFCQDWQEG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)N(C)C(C)COC1=C(C=C(C=C1C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



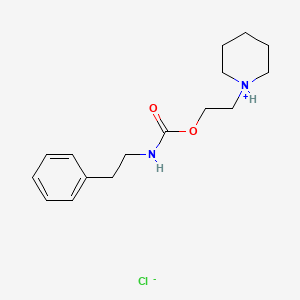
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)
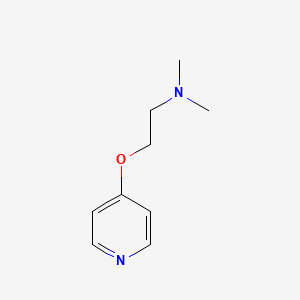
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)


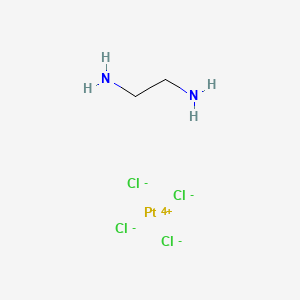
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
